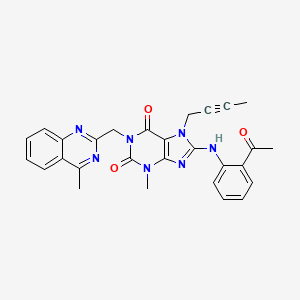
Linagliptin Acetyl Phenyl Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linagliptin Acetyl Phenyl Impurity is a process-related impurity found in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product . Identifying and characterizing these impurities is crucial for ensuring the efficacy and safety of the final pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin Acetyl Phenyl Impurity involves several steps. One common method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione using sodium carbonate as a base . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of Linagliptin and its impurities is carried out using high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities. The process involves optimizing reaction conditions to minimize the formation of impurities and ensure the highest possible purity of the final product .
化学反应分析
Types of Reactions
Linagliptin Acetyl Phenyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen chloride, sodium carbonate, hydrogen peroxide, and potassium permanganate. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various substituted purines and quinazolines, depending on the specific reaction conditions and reagents used .
科学研究应用
Linagliptin Acetyl Phenyl Impurity has several scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic routes for pharmaceutical compounds.
Biology: It is used to investigate the biological effects of impurities in pharmaceutical compounds and their potential impact on drug efficacy and safety.
Medicine: It is used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
作用机制
The mechanism of action of Linagliptin Acetyl Phenyl Impurity involves its interaction with various molecular targets and pathways. As an impurity, it does not have a therapeutic effect but can influence the overall activity of the pharmaceutical compound. The primary molecular targets include enzymes and receptors involved in the metabolism and action of Linagliptin .
相似化合物的比较
Linagliptin Acetyl Phenyl Impurity can be compared with other similar impurities found in the synthesis of Linagliptin, such as:
- Linagliptin 2-Chloromethyl Impurity
- Linagliptin 8-Bromo Impurity
- Linagliptin Diene Impurity
- Linagliptin Dimer Impurity
These impurities share similar chemical structures and properties but differ in their specific functional groups and reaction pathways. The uniqueness of this compound lies in its specific acetyl and phenyl groups, which influence its reactivity and interactions with other compounds .
属性
分子式 |
C28H25N7O3 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
8-(2-acetylanilino)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H25N7O3/c1-5-6-15-34-24-25(32-27(34)31-22-14-10-8-12-20(22)18(3)36)33(4)28(38)35(26(24)37)16-23-29-17(2)19-11-7-9-13-21(19)30-23/h7-14H,15-16H2,1-4H3,(H,31,32) |
InChI 键 |
XGJWPUKFRYRAAL-UHFFFAOYSA-N |
规范 SMILES |
CC#CCN1C2=C(N=C1NC3=CC=CC=C3C(=O)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


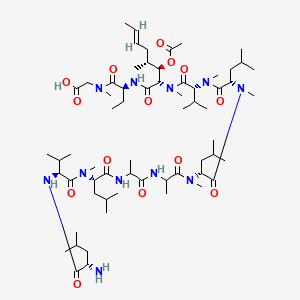
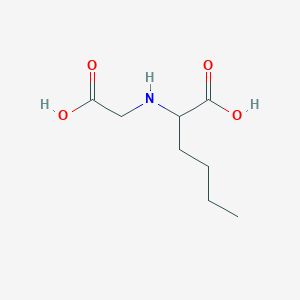
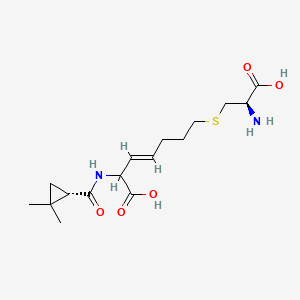
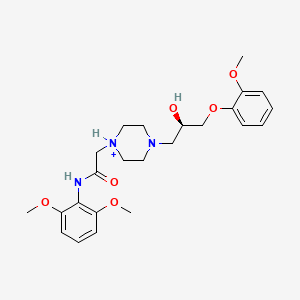
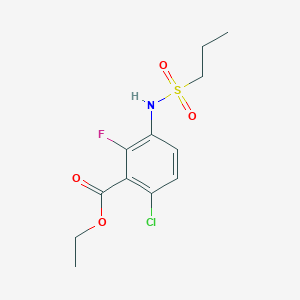
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
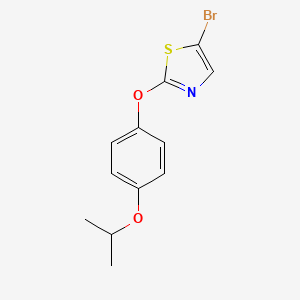
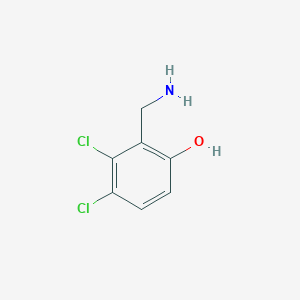
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
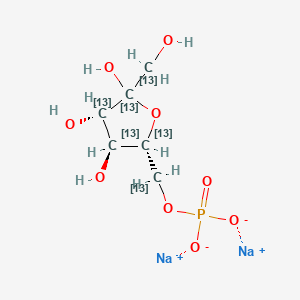
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
